2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Physical form Weighing accuracy Process reproducibility

2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 76347-13-2), commonly referred to as isopropylboronic acid pinacol ester, is a pinacol‑protected alkyl boronic ester belonging to the 1,3,2‑dioxaborolane family. With molecular formula C₉H₁₉BO₂ and a molecular weight of 170.06 g·mol⁻¹, it exists as a clear, colorless liquid at ambient temperature (density 0.87 g·mL⁻¹, refractive index n20/D 1.41, boiling point 115 °C at 60 mmHg).

Molecular Formula C9H19BO2
Molecular Weight 170.06 g/mol
CAS No. 76347-13-2
Cat. No. B1316409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS76347-13-2
Molecular FormulaC9H19BO2
Molecular Weight170.06 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C(C)C
InChIInChI=1S/C9H19BO2/c1-7(2)10-11-8(3,4)9(5,6)12-10/h7H,1-6H3
InChIKeyMECCSFDHAVAAAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 76347-13-2): Compound-Class Profile and Procurement Context


2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 76347-13-2), commonly referred to as isopropylboronic acid pinacol ester, is a pinacol‑protected alkyl boronic ester belonging to the 1,3,2‑dioxaborolane family . With molecular formula C₉H₁₉BO₂ and a molecular weight of 170.06 g·mol⁻¹, it exists as a clear, colorless liquid at ambient temperature (density 0.87 g·mL⁻¹, refractive index n20/D 1.41, boiling point 115 °C at 60 mmHg) . The compound serves as a protected isopropyl anion equivalent in palladium‑catalyzed Suzuki–Miyaura cross‑coupling, enabling sp³–sp² and sp³–sp³ carbon–carbon bond formation for pharmaceutical intermediate synthesis (e.g., kinase and dehydrogenase inhibitor scaffolds) . It is supplied at purities typically ≥95–98% (GC) with NMR confirmation of structure, and its procurement specification includes a flash point of 57 °C, moisture‑sensitive storage under inert gas, and UN3272 transport classification .

Why Generic Substitution Fails for 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: The Pinacol Ester vs. Free Boronic Acid Divide


Isopropylboronic acid pinacol ester and its free‑acid counterpart, isopropylboronic acid (CAS 80041-89-0), are frequently treated as interchangeable isopropyl‑anion carriers in Suzuki–Miyaura coupling. However, this assumption breaks down under real‑world synthetic and procurement conditions. The pinacol ester is a room‑temperature liquid (density 0.87 g·mL⁻¹, boiling point 115 °C/60 mmHg) that can be weighed and transferred by volume with good precision, whereas the free boronic acid is a hygroscopic white solid (mp 95–100 °C) that requires freezer storage (≤ −20 °C) under inert atmosphere to retard boroxine formation and protodeboronation . Critically, the two forms exhibit mechanistically distinct transmetallation kinetics: boronic acids transmetallate faster than pinacol esters, enabling chemoselective sequential coupling strategies that cannot be replicated by either form alone [1]. Moreover, pinacol esters resist the spontaneous dehydration–aggregation and C–B bond degradation that plague free boronic acids during prolonged storage, reducing lot‑to‑lot variability in multi‑step synthesis . These differences in physical form, storage stability, and reaction‑activation behavior mean that generic in‑class substitution—without explicitly matching the boron‑carrier form—can lead to irreproducible yields, altered impurity profiles, and failed scale‑up.

2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Head-to-Head Quantitative Differentiation Evidence


Physical Form and Dosing Precision: Liquid Pinacol Ester vs. Solid Free Boronic Acid

The pinacol ester (CAS 76347-13-2) is a free‑flowing liquid at 20 °C, enabling volumetric dispensing and gravimetric transfer with a density of 0.87 g·mL⁻¹ . In contrast, isopropylboronic acid (CAS 80041-89-0) is a white crystalline solid with a melting point of 95–100 °C and is described as hygroscopic and prone to dehydration–aggregation to boroxines, which introduces significant lot‑to‑lot variability in effective concentration, solubility, and initial reaction rate . This physical‑form difference directly impacts dosing reproducibility at scale.

Physical form Weighing accuracy Process reproducibility Scale-up

Storage Condition Requirements: Ambient‑Temperature Liquid vs. Freezer‑Stored Solid

The pinacol ester is specified for storage at room temperature (recommended <15 °C, cool and dark place) under inert gas . By contrast, isopropylboronic acid mandates freezer storage (≤ −20 °C) under inert atmosphere and is explicitly labeled hygroscopic . The practical consequence is that the pinacol ester eliminates cold‑chain logistics and the need for pre‑use thawing/equilibration, while still requiring moisture exclusion. The free acid's requirement for sub‑zero storage stems from its propensity to undergo spontaneous dehydration to boroxine and protodeboronation, both accelerated at ambient temperature .

Storage stability Supply chain Laboratory logistics Boronic acid degradation

Thermal Stability Under Suzuki–Miyaura Conditions: Pinacol Boronate vs. Free Boronic Acid

In a comparative thermal‑stability study using 3‑pyridylboronate derivatives as a model system, heating under aqueous basic conditions (K₃PO₄/toluene/H₂O at 110 °C) revealed markedly different degradation profiles [1]. The free boronic acid experiment showed complete decomposition of the intermediate after 12 hours. Under identical conditions, the pinacol boronate retained low but detectable levels of intact material after the same 12‑hour period. Although both forms ultimately degrade under these forcing conditions, the pinacol ester provides a measurable window of increased thermal robustness that can be decisive for slower cross‑coupling reactions or extended reaction times at elevated temperature; this is a class‑level inference from pyridyl‑boronate behavior extended to the alkyl‑boronate context [1].

Protodeboronation resistance Thermal stability Suzuki coupling Process robustness

Chemoselective Transmetallation: Kinetic Discrimination Between Boronic Acid and Pinacol Ester

Fyfe et al. (2017) demonstrated that boronic acids can be chemoselectively reacted in the presence of ostensibly equivalently reactive boronic acid pinacol (BPin) esters through kinetic discrimination during the transmetallation step [1]. This finding—that a free boronic acid will transmetallate preferentially while a BPin ester remains largely inert under the same conditions—is not a generic property of all boron reagent classes but is specific to the acid vs. pinacol‑ester pairing. The practical consequence is that a synthetic sequence can exploit 2‑isopropyl‑4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane as a 'dormant' isopropyl source in the presence of a more reactive boronic acid coupling partner, enabling sequential chemoselective cross‑couplings in a single pot without protecting groups [1]. This orthogonal reactivity profile is not achievable with the free acid alone, with trifluoroborate salts, or with MIDA boronates.

Chemoselective coupling Transmetallation kinetics Sequential cross-coupling Protecting-group-free synthesis

Silica Gel Chromatographic Purifiability: Pinacol Ester vs. Free Boronic Acid

Free boronic acids are notorious for high polarity and strong silica‑gel adsorption, which makes chromatographic isolation difficult, often resulting in streaking, low recovery, and C–B bond degradation on the column [1]. Pinacol boronic esters, while not fully immune to on‑silica hydrolysis, can be purified by rapid silica‑gel chromatography with acceptable recovery—particularly when employing a boric‑acid‑pretreated silica gel method (Isobe et al., 2012) or rapid flushing through a silica plug followed by heptane slurrying [1]. This differential purifiability means that the pinacol ester can be isolated and characterized (e.g., by ¹H/¹³C/¹¹B NMR) as a discrete, pure intermediate after a borylation step, whereas the free acid often requires direct telescoping into the next step without isolation or characterization.

Chromatographic purification Silica gel compatibility Intermediate isolation Process development

Regioselectivity and Stability in Cobalt‑Catalyzed Diels–Alder: Pinacol Outperforms Isopropyl and 9‑BBN Boronic Esters

In a systematic study of alkynylboronic esters as dienophiles in cobalt(I)‑catalyzed Diels–Alder reactions, Hilt and Smolko (2003) reported that the regioselectivity and stability of the cycloadducts improve along the series: 9‑BBN boranes < diisopropylboronic esters < pinacol boronic esters [1]. Specifically, pinacol derivatives were not only easier to purify but also gave cycloadducts with superior stability, enabling a one‑pot Diels–Alder / Suzuki coupling / DDQ oxidation sequence without isolation of intermediates [1]. This represents a direct, experimentally observed stability and practicality ranking among three alkyl‑boronic‑ester variants, with the pinacol ester (the same dioxaborolane core as the target compound) being optimal.

Diels-Alder cycloaddition Regioselectivity Boronic ester stability One-pot synthesis

2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Evidence‑Anchored Application Scenarios for Scientific Selection


Pharmaceutical Intermediate Synthesis Requiring Isopropyl Group Installation via sp³–sp² Suzuki Coupling

When a medicinal chemistry program requires installation of an isopropyl substituent onto an aryl or heteroaryl halide core—common in kinase inhibitor and dehydrogenase inhibitor lead optimization—2‑isopropyl‑4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane provides the isopropyl nucleophile in a liquid, easily dosed form with ambient‑temperature storage . The pinacol ester's kinetic inertness relative to free boronic acids [1] enables its use in staged, chemoselective coupling sequences where another boronic acid partner is reacted first, followed by activation of the BPin ester for the second coupling—all in one pot without protecting‑group manipulation. This capability is directly relevant to the synthesis of drug candidates bearing multiple differentiated aryl–alkyl linkages.

Process Chemistry Scale‑Up Where Batch‑to‑Batch Reproducibility and Physical‑Form Consistency Are Critical

For process development and kilo‑lab scale‑up, the pinacol ester's liquid physical form eliminates the weighing and hydration‑state variability inherent to solid isopropylboronic acid (mp 95–100 °C, hygroscopic, prone to boroxine equilibration) . As documented in the Aladdin boron‑source selection guide, boronic acid ⇄ boroxine equilibrium drift across different lots and storage durations leads to altered solubility, turbidity, and initial reaction rates—a primary cause of failed scale‑up . Switching to the pinacol ester stabilizes the physical form and improves dosing consistency, directly translating to more reproducible yield and impurity profiles across batches.

One‑Pot Diels–Alder / Suzuki Coupling Sequences for Polyfunctionalized Carbocycle and Heterocycle Construction

When the synthetic plan involves a cobalt‑ or thermally‑catalyzed Diels–Alder cycloaddition of an alkynylboronic ester followed by Suzuki–Miyaura cross‑coupling, the pinacol ester is the optimal boron carrier. Hilt and Smolko demonstrated that pinacol‑protected alkynylboronic esters yield cycloadducts with superior regioselectivity and stability compared to 9‑BBN and diisopropylboronic esters, uniquely enabling a one‑pot Diels–Alder → Suzuki → DDQ oxidation sequence without intermediate isolation [2]. This scenario directly applies to the construction of densely functionalized biaryl, terphenyl, and heterocyclic architectures in natural product synthesis and materials chemistry.

Chromatographic Intermediate Isolation and Analytical Quality Control in Multi‑Step Syntheses

In synthetic routes where the boron‑containing intermediate must be isolated, purified, and analytically characterized before entering a subsequent transformation, the pinacol ester is strongly preferred over the free boronic acid. The boronic acid's high polarity and tendency to streak on silica gel make chromatographic purification impractical, whereas pinacol esters can be purified by rapid silica‑gel chromatography—especially using boric‑acid‑pretreated silica—followed by heptane slurrying for good recovery [3]. This enables acquisition of ¹H/¹³C/¹¹B NMR spectra, GC/HPLC purity determination, and accurate mass balance, all of which are essential for regulatory documentation in pharmaceutical development.

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